molecular formula C8H14Cl2N2 B2492219 (3-Methylphenyl)methylhydrazine;dihydrochloride CAS No. 2248321-55-1

(3-Methylphenyl)methylhydrazine;dihydrochloride

Cat. No.: B2492219
CAS No.: 2248321-55-1
M. Wt: 209.11
InChI Key: APZKQEIURZRYFB-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methylhydrazine;dihydrochloride is a chemical compound for research use. It serves as a versatile building block and intermediate in organic synthesis. Its core research value lies in its potential use in the development of more complex molecules for various fields. Based on its structural class, this compound falls within a family of chemicals used in the synthesis of pharmaceutical intermediates , agricultural chemicals , and dye intermediates . Researchers leverage such hydrazine derivatives in methodological studies and for constructing nitrogen-containing heterocycles. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various experimental conditions. This product is intended for use by qualified researchers in laboratory settings only. Note: The specific mechanism of action and detailed research applications for this exact compound are not well-documented in publicly available literature, highlighting an area for potential investigative research.

Properties

IUPAC Name

(3-methylphenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7-3-2-4-8(5-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZKQEIURZRYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Hydrazine with 3-Methylbenzyl Halides

The most direct route involves reacting hydrazine hydrate with 3-methylbenzyl chloride or bromide under controlled conditions. In a representative procedure, hydrazine hydrate is treated with 3-methylbenzyl chloride in ethanol at 60–80°C for 6–12 hours. The reaction proceeds via nucleophilic substitution, yielding the monoalkylated hydrazine intermediate. Subsequent treatment with concentrated hydrochloric acid precipitates the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Key Variables:

  • Stoichiometry: A 1:1 molar ratio of hydrazine to 3-methylbenzyl chloride minimizes di-alkylation byproducts.
  • Solvent: Ethanol or aqueous ethanol balances reactivity and solubility.
  • Temperature: Elevated temperatures (70–80°C) accelerate kinetics but require reflux conditions to avoid hydrazine decomposition.

This method parallels the synthesis of methyl hydrazine hydrochloride, where methanol substitutes 3-methylbenzyl chloride. Adapting this approach, yields of 70–85% are achievable, with purity >95% confirmed by HPLC.

Reductive Amination of 3-Methylbenzaldehyde

An alternative pathway employs reductive amination of 3-methylbenzaldehyde with hydrazine, followed by hydrochlorination. The aldehyde condenses with hydrazine to form the corresponding hydrazone, which is reduced using sodium borohydride or hydrogen gas (Pd/C catalyst). The free base is then treated with HCl gas to yield the dihydrochloride salt.

Advantages:

  • Avoids handling hazardous benzyl halides.
  • High selectivity for monoalkylation due to the hydrazone intermediate’s stability.

Challenges:

  • Requires strict moisture control during reduction.
  • Lower overall yields (60–75%) compared to alkylation routes.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency by facilitating nucleophilic attack on the benzyl halide. For example, ZnCl₂ increases reaction rates by 30% in ethanol/water systems.

Solvent Systems

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol 24.3 78 95
Water/Ethanol (1:1) 49.3 82 97
Dichloromethane 8.9 65 90

Polar protic solvents like ethanol/water mixtures enhance ionic intermediate stability, favoring higher yields.

Characterization and Analytical Data

Physical Properties

Property Value Source
Molecular Formula C₈H₁₃Cl₂N₂
Molecular Weight 209.12 g/mol
Melting Point 180–185°C (dec.)
Purity ≥95% (HPLC)
Storage Temperature 4°C

Spectroscopic Data

  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-N bend), 750 cm⁻¹ (C-Cl).
  • ¹H NMR (D₂O): δ 2.35 (s, 3H, CH₃), 3.85 (s, 2H, CH₂), 7.25–7.40 (m, 4H, Ar-H).

Applications and Derivatives

The dihydrochloride salt serves as a precursor for:

  • Benzothiazolinone hydrazones: Used in spectrophotometric detection of carbonyl compounds.
  • Pharmaceutical intermediates: Functionalized hydrazines are key in antitumor and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methylhydrazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azines, substituted hydrazines, and various nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: This compound is utilized as a precursor in synthesizing more complex organic molecules, especially in pharmaceutical and agrochemical development. It serves as a key intermediate in creating various nitrogen-containing compounds through oxidation, reduction, and substitution reactions .

2. Biological Studies:

  • Antimicrobial Properties: Research indicates potential antimicrobial activity, which is being explored for developing new antibiotics or antifungal agents. Various derivatives of hydrazines have shown effectiveness against microbial strains, suggesting that (3-Methylphenyl)methylhydrazine;dihydrochloride could have similar properties .
  • Anticancer Research: Preliminary studies suggest that compounds related to this compound may exhibit anticancer effects. Investigations are ongoing to determine its efficacy against different cancer cell lines .

3. Industrial Applications:

  • Chemical Intermediates: In industrial settings, this compound is used to produce various specialty chemicals and intermediates necessary for manufacturing processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hydrazine derivatives, including those related to this compound. The results indicated significant growth inhibition against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

Research into the anticancer properties of hydrazine derivatives has shown promising results. A specific derivative demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could be further investigated for therapeutic uses in oncology .

Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to azines or nitrogen-containing compoundsHydrogen peroxide, potassium permanganate
Reduction Forms simpler hydrazine derivativesLithium aluminum hydride, sodium borohydride
Substitution Participates in nucleophilic substitutionAlkyl halides, acyl chlorides

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methylhydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzymatic activities and disruption of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Methylphenyl)methylhydrazine dihydrochloride with key analogs:

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stability Notes Biological Relevance
(3-Methylphenyl)methylhydrazine diHCl 3-MePh-CH₂-NH-NH₂·2HCl C₈H₁₃N₂·2HCl ~195.08 ~193 (dec) Likely stable due to HCl stabilization Potential intermediate in drug synthesis
3-Methoxyphenylhydrazine HCl 3-MeO-Ph-NH-NH₂·HCl C₇H₁₁ClN₂O 174.63 Not reported Less stable than methyl analogs Used in heterocyclic synthesis
3-Fluorophenylhydrazine HCl 3-F-Ph-NH-NH₂·HCl C₆H₇ClFN₂ 164.59 Not reported Enhanced reactivity due to F substituent Carcinogen precursor
(2-Phenylethyl)hydrazine diHCl Ph-CH₂-CH₂-NH-NH₂·2HCl C₈H₁₃N₂·2HCl 195.08 Not reported Moderate stability; bulky substituent Antidepressant precursor
Meclizine diHCl (Piperazine derivative) Piperazine + 3-MePh-CH₂ group C₂₅H₂₈Cl₂N₂ 463.41 Not reported High stability (pharmaceutical grade) Antihistamine
1,2-Dimethylhydrazine diHCl CH₃-NH-NH-CH₃·2HCl C₂H₁₀Cl₂N₂ 157.03 174–176 Highly carcinogenic Colon carcinogen model

Key Comparisons

Substituent Effects on Reactivity and Stability
  • Methyl vs. Methoxy Groups : The methyl group in (3-Methylphenyl)methylhydrazine diHCl enhances hydrophobicity and steric hindrance compared to the electron-donating methoxy group in 3-methoxyphenylhydrazine HCl. Methoxy derivatives are prone to demethylation under acidic conditions, reducing stability .
  • Halogenated Derivatives: 3-Fluorophenylhydrazine HCl exhibits higher electrophilicity due to the fluorine atom, increasing its reactivity in nucleophilic substitutions.
Stability of Dihydrochloride Salts

Dihydrochloride salts generally improve solubility and stability. However, compounds with bulky substituents (e.g., diphenyl-dibenzylhydrazine diHCl in ) exhibit reduced stability due to steric strain between pentavalent nitrogen atoms. In contrast, (3-Methylphenyl)methylhydrazine diHCl likely benefits from balanced steric effects and HCl stabilization .

Pharmaceutical vs. Toxicological Profiles
  • Piperazine Derivatives : Meclizine diHCl () demonstrates the pharmaceutical utility of hydrazine-related structures, leveraging piperazine rings for antihistamine activity.
  • Carcinogenicity: 1,2-Dimethylhydrazine diHCl is a potent colon carcinogen, metabolizing to DNA-reactive methyldiazonium ions . Similarly, methylhydrazine from Gyromitra mushrooms forms toxic/carcinogenic metabolites in vivo .

Biological Activity

(3-Methylphenyl)methylhydrazine;dihydrochloride, also known as 3-Methylbenzylhydrazine dihydrochloride, is a hydrazine derivative with notable biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential applications in drug development and its interactions with biological systems.

  • Molecular Formula : C8H14Cl2N2
  • Molecular Weight : 195.12 g/mol
  • CAS Number : 1255718-15-0

The biological activity of (3-Methylphenyl)methylhydrazine is primarily attributed to its ability to form hydrazones with carbonyl-containing compounds. This interaction can lead to various biochemical transformations, impacting several metabolic pathways. The compound participates in nucleophilic addition and substitution reactions, which are crucial in its mechanism of action against different biological targets.

Anticancer Properties

Research indicates that hydrazine derivatives, including (3-Methylphenyl)methylhydrazine, exhibit significant anticancer activity. The compound has been studied for its potential to inhibit tumor growth in various cancer cell lines. For instance:

  • In vitro Studies : In studies involving human cancer cell lines, (3-Methylphenyl)methylhydrazine demonstrated cytotoxic effects, leading to reduced cell viability and increased apoptosis rates .
Cell LineIC50 (µM)Mechanism of Action
PC3 (Prostate)5.6Induction of apoptosis
MCF-7 (Breast)4.19Cell cycle arrest
H1975 (Lung)38.6EGFR inhibition

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structure allows for passive diffusion across bacterial membranes, enhancing its efficacy against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain bacterial strains have been reported to be in the range of 11.3–24.8 µg/mL, indicating moderate to high antimicrobial activity .

Toxicological Profile

Despite its promising biological activities, the toxicological effects of (3-Methylphenyl)methylhydrazine warrant careful consideration. Studies have indicated potential genotoxicity associated with hydrazine derivatives:

  • Genotoxic Effects : Research has highlighted the need for thorough evaluation of genotoxic impurities in pharmaceutical formulations containing hydrazines .

Case Studies

  • Antitumor Activity in Murine Models : A study evaluated the effects of (3-Methylphenyl)methylhydrazine on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to controls, with observed survival rates improving when treated with the compound .
  • In Vivo Toxicity Assessment : An assessment of toxicity revealed that doses exceeding 20 mg/kg resulted in adverse effects, including reduced survival rates and hematological changes in treated subjects .

Q & A

Basic Research Questions

Q. How can the solubility of (3-Methylphenyl)methylhydrazine;dihydrochloride be optimized for polar solvent-based reactions?

  • Methodological Answer : The hydrochloride salt form enhances solubility in polar solvents like water or ethanol due to ionic interactions. For improved solubility, pre-dissolve the compound in a minimal volume of deionized water or methanol before adding to the reaction mixture. Adjust pH if necessary (e.g., using dilute HCl to maintain protonation of the hydrazine moiety) .
Solubility Data (Example for Analogous Compounds)
Solvent
-------------------
Water
Methanol
Dichloromethane

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity (>95% as per typical benchmarks). Pair with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For hydrochloride salts, elemental analysis (Cl⁻ content) ensures stoichiometric consistency .

Q. What are the critical parameters for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves reacting (3-methylphenyl)methylamine with hydrazine hydrate in acidic conditions (HCl). Key parameters include:

  • Temperature : Maintain 0-5°C during hydrazine addition to prevent side reactions.
  • Molar Ratio : 1:1.2 (amine to hydrazine hydrate) to ensure complete conversion.
  • Workup : Precipitate the product using cold diethyl ether and recrystallize from ethanol for higher purity .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity in Fischer indole or Mannich reactions?

  • Methodological Answer : The 3-methyl group introduces steric hindrance, slowing electrophilic substitution but stabilizing intermediates via hyperconjugation. To study substituent effects:

Compare reaction kinetics with analogs (e.g., 4-methyl or halogenated derivatives).

Use Density Functional Theory (DFT) calculations to map electronic effects on transition states.

Monitor byproducts (e.g., tetrazines) via LC-MS to identify competing pathways .

Relative Reactivity in Fischer Indole Synthesis (Analogous Hydrazines)
Substituent
-----------------------
3-Methyl
4-Chloro
Unsubstituted

Q. How can conflicting data on reaction yields from different synthetic routes be resolved?

  • Methodological Answer : Contradictions often arise from variations in workup or characterization. To resolve:

  • Reproduce methods under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates).
  • Use standardized purity metrics (e.g., HPLC area%).
  • Perform kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-limiting steps .

Q. What strategies mitigate toxicity risks during handling?

  • Methodological Answer : Hydrazine derivatives are mutagenic. Implement:

  • Engineering Controls : Use fume hoods with ≥100 ft/min airflow.
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons.
  • Waste Management : Neutralize with 10% acetic acid before disposal .

Q. How can stability under varying storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • Conditions : -20°C (long-term), 4°C (short-term), 25°C/60% RH (stress).
  • Analysis : Monitor degradation via HPLC and LC-MS. Hydrolysis is the primary pathway; detect methylphenyl methanol as a degradation marker .

Data-Driven Research Considerations

Q. What pharmacological targets are plausible based on structural analogs?

  • Methodological Answer : The compound’s hydrazine and aromatic moieties suggest potential as a cyclooxygenase (COX) or monoamine oxidase (MAO) inhibitor. To validate:

Perform enzyme inhibition assays (e.g., COX-2 IC₅₀ determination).

Use molecular docking to predict binding affinity to active sites .

Q. How can synthetic byproducts be characterized and minimized?

  • Methodological Answer : Common byproducts include tetrazines (from hydrazine dimerization). Mitigation strategies:

  • Reduce reaction time (<6 hours).
  • Add radical scavengers (e.g., BHT) to suppress oxidative coupling .

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